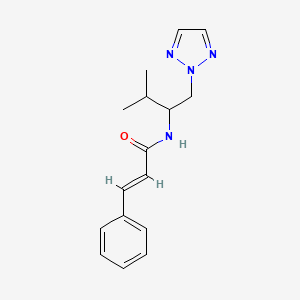

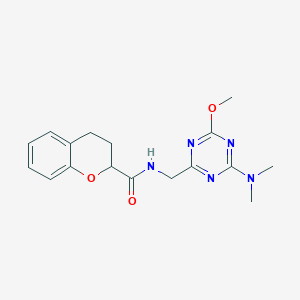

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,3-Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Molecular Structure Analysis

The 1,2,3-triazole nucleus is present as a central structural component in a number of drug classes . It has a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which also enhances its biological spectrum .

Chemical Reactions Analysis

1,2,3-Triazoles are highly stable against metabolic degradation, and they have the ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Physical And Chemical Properties Analysis

1,2,3-Triazoles have high chemical stability, strong dipole moment, and the ability to engage in hydrogen bonding .

Scientific Research Applications

Carbonic Anhydrase-II Inhibitors

Triazole analogs, such as the compound , have been synthesized and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . These compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This suggests potential applications in the treatment of diseases related to the malfunction of this enzyme.

Drug Discovery

The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences . Therefore, the compound could be used as a building block for more complex chemical compounds, including pharmaceutical drugs .

Antiviral Agents

The replacement of nucleobases by triazole derivatives is very effective in drug discovery . This suggests that the compound could be used in the development of new antiviral agents.

Organic Synthesis

Triazoles play a vital role in organic synthesis . The compound could be used as a key intermediate in the synthesis of other organic compounds.

Supramolecular Chemistry

Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . The compound could be used in the design and synthesis of new supramolecular structures.

Material Sciences

Triazoles have applications in material sciences . The compound could be used in the development of new materials with unique properties.

Bioconjugation

Triazoles are used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules . The compound could be used in the development of new bioconjugates for various applications in biological research.

Fluorescent Imaging

Triazoles are used in fluorescent imaging . The compound could potentially be used in the development of new fluorescent probes for imaging applications.

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core have been found to interact with a variety of enzymes and receptors .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Biochemical Pathways

1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

Compounds with a 1,2,3-triazole core are generally known for their high chemical stability , which could potentially influence their pharmacokinetic properties.

Result of Action

Compounds with a 1,2,3-triazole core have been found to exhibit a variety of biological activities .

Action Environment

1,2,3-triazoles are generally known for their high chemical stability , which suggests that they may be relatively resistant to environmental factors.

Safety and Hazards

Future Directions

Given the versatile biological activities of 1,2,3-triazoles, there is significant interest in the development of novel antimicrobial drugs for combating drug-resistant infections effectively . The future directions in this field may involve the design and synthesis of new 1,2,3-triazole analogues with enhanced antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name |

(E)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-13(2)15(12-20-17-10-11-18-20)19-16(21)9-8-14-6-4-3-5-7-14/h3-11,13,15H,12H2,1-2H3,(H,19,21)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDORVAPPXSLKJ-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359644.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2359660.png)

![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)

![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-3-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2359666.png)